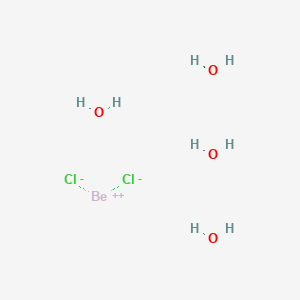![molecular formula C14H11N3O3 B227894 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone](/img/structure/B227894.png)
2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone, also known as IKK inhibitor VII, is a chemical compound that has been studied extensively in the field of scientific research. This compound is known to inhibit the activity of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway is involved in a wide range of cellular processes, including inflammation, immune response, and cell survival.
Mécanisme D'action
The mechanism of action of 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone involves the inhibition of the 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone complex, which is responsible for the phosphorylation and degradation of IκB proteins. IκB proteins are known to inhibit the activity of NF-κB by sequestering it in the cytoplasm. Therefore, the inhibition of the 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone complex results in the stabilization of IκB proteins and the inhibition of NF-κB activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the expression of NF-κB target genes. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone in lab experiments include its specificity for the 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone complex and its potential therapeutic applications in the treatment of various diseases. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone. These include the development of more potent and selective 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone inhibitors, the investigation of the effects of this compound on other cellular pathways, and the evaluation of its therapeutic potential in clinical trials. In addition, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Méthodes De Synthèse
The synthesis of 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone involves the reaction of 3-formylchromone with 2-amino-3-methylimidazo[1,2-a]pyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone has been studied extensively in the field of scientific research, particularly in the areas of inflammation and cancer. This compound has been shown to inhibit the activity of the 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone complex, which is involved in the activation of the NF-κB pathway. The NF-κB pathway is known to play a crucial role in the regulation of inflammation and immune response, as well as cell survival and proliferation. Therefore, the inhibition of this pathway has potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory diseases, and autoimmune disorders.
Propriétés
Nom du produit |
2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone |
|---|---|
Formule moléculaire |
C14H11N3O3 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
(5Z)-2-amino-1-methyl-5-[(4-oxochromen-3-yl)methylidene]imidazol-4-one |
InChI |
InChI=1S/C14H11N3O3/c1-17-10(13(19)16-14(17)15)6-8-7-20-11-5-3-2-4-9(11)12(8)18/h2-7H,1H3,(H2,15,16,19)/b10-6- |
Clé InChI |
DPSPOMGPBCGCTQ-POHAHGRESA-N |
SMILES isomérique |
CN1/C(=C\C2=COC3=CC=CC=C3C2=O)/C(=O)N=C1N |
SMILES |
CN1C(=CC2=COC3=CC=CC=C3C2=O)C(=O)N=C1N |
SMILES canonique |
CN1C(=CC2=COC3=CC=CC=C3C2=O)C(=O)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)
![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)
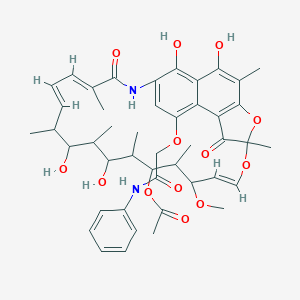
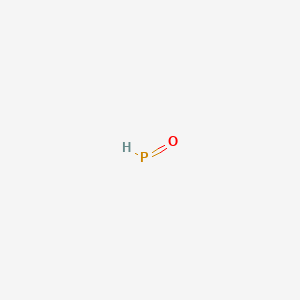
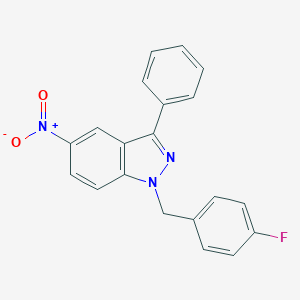
![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)

![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)
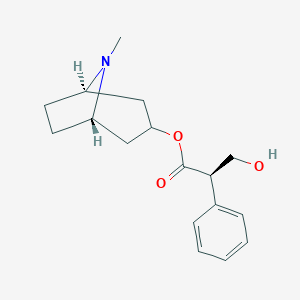
![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)
